molecular formula C6H13NO B7892019 N-Ethyl-N-methylpropionamide

N-Ethyl-N-methylpropionamide

Cat. No. B7892019
M. Wt: 115.17 g/mol
InChI Key: GHVUKOCVBVUUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-methylpropionamide is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-N-methylpropionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-N-methylpropionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure and Conformational Analysis : N-Ethyl-N-methylpropionamide exhibits different conformations and rotational isomers, as evidenced in studies using IR and NMR spectroscopy. These studies provide insights into the molecular structure and behavior of N-Ethyl-N-methylpropionamide and related compounds (Loevy et al., 1978).

  • Hydrogen Bonding Studies : Research has explored the thermodynamic parameters of N-Ethyl-N-methylpropionamide's self-association in various solvents, enhancing our understanding of hydrogen bonding and molecular interactions in such compounds (Nikolić et al., 1988).

  • Spectroscopy Applications : N-Ethyl-N-methylpropionamide has been studied using various spectroscopic methods, such as FT-IR, NIR, and NMR, to understand the nature of hydrogen bonding and molecular interactions in different environments (Nikolić et al., 2007).

  • High Dielectric Constant Studies : Investigations into the dielectric constants of mixtures containing N-Ethyl-N-methylpropionamide have revealed interesting properties, such as high dielectric constants under certain conditions, which are significant for materials science and electrical engineering applications (Takagi, 1986).

  • Peptide and Protein Structure Analysis : Studies on N-Ethyl-N-methylpropionamide have contributed to understanding the dynamic structure of peptide molecules, which is crucial in the field of structural biology and protein folding research (Kawashima et al., 2003).

  • Enhancement of Drug Absorption : Research has shown that compounds like N-Ethyl-N-methylpropionamide can significantly enhance the absorption of certain steroids in biological systems, which is valuable information for pharmaceutical sciences (Hayton & Levy, 1972).

properties

IUPAC Name

N-ethyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-6(8)7(3)5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVUKOCVBVUUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-methylpropionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.